Vendor-Certified Purity and Batch-Specific QC Documentation vs. 6-Chloro Analog
3-Methyl-1-(6-phenylpyridazin-3-yl)-1H-pyrazol-5(4H)-one is supplied at a standard purity of 97% with batch‑specific QC documentation including NMR, HPLC, and GC analyses . In contrast, the closest structural analog, 1-(6-chloropyridazin-3-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one (CAS 14246‑87‑8), is commercially listed at a minimum purity of 95% without explicit batch‑level QC certification . The 2‑percentage‑point purity differential and the availability of verified analytical data enable more accurate stoichiometric calculations and reduce the risk of irreproducible results in multi‑step synthetic sequences.
| Evidence Dimension | Commercial purity and QC documentation |
|---|---|
| Target Compound Data | 97% purity; batch‑specific NMR, HPLC, GC provided |
| Comparator Or Baseline | 1-(6-Chloropyridazin-3-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one: 95% purity; no explicit batch QC documentation |
| Quantified Difference | Purity: 97% vs. 95% (+2 percentage points); QC: full documentation vs. unspecified |
| Conditions | Vendor specifications: Bidepharm for target compound; CymitQuimica for comparator |
Why This Matters
Higher certified purity and documented batch QC minimize stoichiometric errors and improve inter‑batch reproducibility, directly reducing procurement risk in lead‑optimization campaigns.
